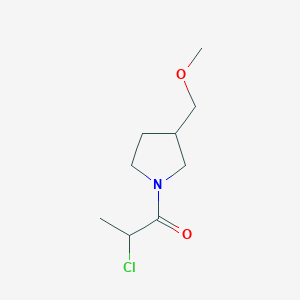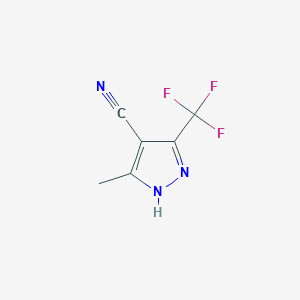
1-(3-méthoxyméthylpyrrolidin-1-yl)-2-chloropropan-1-one
Vue d'ensemble
Description
2-Chloro-1-[3-(methoxymethyl)pyrrolidin-1-yl]propan-1-one is a chemical compound that features a pyrrolidine ring substituted with a methoxymethyl group and a chloropropanone moiety
Applications De Recherche Scientifique
Chimie médicinale : conception et synthèse de médicaments
Le cycle pyrrolidine est une caractéristique courante dans les molécules bioactives utilisées pour traiter les maladies humaines. Sa hybridation sp3 permet une exploration efficace de l’espace pharmacophore, contribuant à la stéréochimie de la molécule et augmentant la couverture tridimensionnelle . Le composé en question pourrait servir d’intermédiaire clé dans la synthèse de nouveaux composés biologiquement actifs présentant des applications thérapeutiques potentielles.
Pharmacocinétique : études ADME/Tox
Les composés hétérocycliques comme les dérivés de la pyrrolidine jouent un rôle essentiel dans la modification des paramètres physicochimiques afin d’obtenir des profils ADME/Tox (absorption, distribution, métabolisme, excrétion/toxicologie) optimaux pour les candidats médicaments . Ce composé pourrait être utilisé dans des études pharmacocinétiques pour comprendre son comportement dans les systèmes biologiques et son potentiel en tant que molécule médicamenteuse.
Biochimie : inhibition enzymatique
Les facteurs stériques des dérivés de la pyrrolidine influencent leur activité biologique, y compris l’inhibition enzymatique. La structure unique de « 1-(3-méthoxyméthylpyrrolidin-1-yl)-2-chloropropan-1-one » peut interagir avec des enzymes spécifiques, ce qui pourrait conduire au développement de nouveaux inhibiteurs pouvant être utilisés pour étudier ou traiter diverses voies biochimiques .
Biologie chimique : études de liaison aux protéines
La stéréogénicité du cycle pyrrolidine signifie que différents stéréoisomères peuvent se lier à des protéines énantiosélectives de manières distinctes. Ce composé pourrait être utilisé dans la recherche en biologie chimique pour étudier les modes de liaison et les affinités des médicaments à leurs cibles protéiques, ce qui est crucial pour comprendre l’efficacité et la sécurité des médicaments .
Synthèse organique : bloc de construction pour les molécules complexes
En raison de sa réactivité et de sa sélectivité, ce dérivé de la pyrrolidine peut servir de bloc de construction pour la synthèse de molécules organiques plus complexes. Il pourrait être particulièrement utile dans la construction de molécules présentant plusieurs stéréocentres ou dans la synthèse asymétrique .
Science des matériaux : matériaux électroniques organiques
La pyrrolidine et ses dérivés présentent des applications potentielles dans la science des matériaux, en particulier dans le développement de matériaux électroniques organiques. Les propriétés donneuses d’électrons de l’atome d’azote du cycle pyrrolidine peuvent être exploitées pour créer des semi-conducteurs organiques, qui sont utilisés dans une variété de dispositifs électroniques .
Mécanisme D'action
Target of action
The compound contains a pyrrolidine ring, which is a common feature in many biologically active compounds . The exact target would depend on the specific functional groups and overall structure of the compound.
Mode of action
The mode of action would depend on the specific target. For example, some pyrrolidine derivatives have been shown to interact with receptors or enzymes, leading to changes in cellular signaling .
Biochemical pathways
The affected pathways would depend on the specific target and mode of action. Pyrrolidine derivatives have been associated with a variety of pathways, depending on their specific structures and targets .
Pharmacokinetics
The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of a compound depend on its chemical structure. Pyrrolidine derivatives, for example, are often well absorbed and distributed due to their lipophilic nature .
Result of action
The molecular and cellular effects would depend on the specific target and mode of action. Some pyrrolidine derivatives have been associated with anti-inflammatory, analgesic, antibacterial, and other activities .
Analyse Biochimique
Biochemical Properties
2-Chloro-1-[3-(methoxymethyl)pyrrolidin-1-yl]propan-1-one plays a significant role in various biochemical reactions. It interacts with several enzymes and proteins, influencing their activity. For instance, the pyrrolidine ring in the compound can interact with carbonic anhydrase isoenzymes, which are involved in maintaining acid-base balance in tissues . The nature of these interactions often involves binding to the active site of the enzyme, leading to inhibition or modulation of enzyme activity.
Cellular Effects
The effects of 2-Chloro-1-[3-(methoxymethyl)pyrrolidin-1-yl]propan-1-one on cellular processes are profound. This compound can influence cell signaling pathways, gene expression, and cellular metabolism. For example, it has been observed to affect the activity of RORγt, a nuclear receptor involved in the regulation of immune responses . By modulating the activity of such receptors, the compound can alter gene expression patterns and impact cellular functions such as proliferation, differentiation, and apoptosis.
Molecular Mechanism
At the molecular level, 2-Chloro-1-[3-(methoxymethyl)pyrrolidin-1-yl]propan-1-one exerts its effects through specific binding interactions with biomolecules. The compound can bind to the active sites of enzymes, leading to inhibition or activation. For instance, its interaction with carbonic anhydrase isoenzymes results in the inhibition of these enzymes, affecting their role in physiological processes . Additionally, the compound can influence gene expression by modulating the activity of nuclear receptors like RORγt .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 2-Chloro-1-[3-(methoxymethyl)pyrrolidin-1-yl]propan-1-one can change over time. The stability and degradation of the compound are critical factors that influence its long-term effects on cellular function. Studies have shown that the compound remains stable under specific conditions, but its activity can diminish over time due to degradation . Long-term exposure to the compound can lead to sustained changes in cellular functions, including alterations in gene expression and metabolic activity.
Dosage Effects in Animal Models
The effects of 2-Chloro-1-[3-(methoxymethyl)pyrrolidin-1-yl]propan-1-one vary with different dosages in animal models. At lower doses, the compound may exhibit therapeutic effects, such as modulation of immune responses or inhibition of specific enzymes . At higher doses, toxic or adverse effects can occur, including cellular toxicity and disruption of normal physiological processes . Threshold effects are often observed, where a specific dosage level is required to achieve a noticeable biological effect.
Metabolic Pathways
2-Chloro-1-[3-(methoxymethyl)pyrrolidin-1-yl]propan-1-one is involved in various metabolic pathways. It interacts with enzymes and cofactors that facilitate its metabolism and clearance from the body. The compound can influence metabolic flux and alter metabolite levels, impacting overall metabolic homeostasis . For instance, its interaction with carbonic anhydrase isoenzymes can affect the production and utilization of bicarbonate ions, which are crucial for maintaining pH balance in tissues .
Transport and Distribution
The transport and distribution of 2-Chloro-1-[3-(methoxymethyl)pyrrolidin-1-yl]propan-1-one within cells and tissues are mediated by specific transporters and binding proteins. These interactions determine the localization and accumulation of the compound in different cellular compartments . The compound’s distribution can influence its biological activity, as its presence in specific tissues or organelles can enhance or inhibit its effects.
Subcellular Localization
The subcellular localization of 2-Chloro-1-[3-(methoxymethyl)pyrrolidin-1-yl]propan-1-one is crucial for its activity and function. The compound can be directed to specific compartments or organelles through targeting signals or post-translational modifications . Its localization within the cell can affect its interactions with biomolecules and influence its overall biological activity. For example, its presence in the nucleus can enhance its ability to modulate gene expression by interacting with nuclear receptors .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-1-[3-(methoxymethyl)pyrrolidin-1-yl]propan-1-one typically involves the reaction of 3-(methoxymethyl)pyrrolidine with 2-chloropropanone under controlled conditions. The reaction is usually carried out in the presence of a base, such as sodium hydroxide or potassium carbonate, to facilitate the nucleophilic substitution reaction.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems allows for precise control over reaction parameters, such as temperature, pressure, and reactant concentrations, which are crucial for optimizing the synthesis process.
Analyse Des Réactions Chimiques
Types of Reactions
2-Chloro-1-[3-(methoxymethyl)pyrrolidin-1-yl]propan-1-one can undergo various chemical reactions, including:
Nucleophilic substitution: The chlorine
Propriétés
IUPAC Name |
2-chloro-1-[3-(methoxymethyl)pyrrolidin-1-yl]propan-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H16ClNO2/c1-7(10)9(12)11-4-3-8(5-11)6-13-2/h7-8H,3-6H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IOWJTTZOYMLCTF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)N1CCC(C1)COC)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H16ClNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
205.68 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3-{2-[1-(Tert-butoxycarbonyl)-4-piperidinyl]ethyl]benzoic acid](/img/structure/B1466142.png)

![5-(5-Amino-1,3,4-thiadiazol-2-yl)-2-[(1-methylethyl)oxy]benzonitrile](/img/structure/B1466147.png)
![7-Chloro-3-iodo-1,5-dihydroimidazo[1,2-a]pyridine](/img/structure/B1466148.png)




![Tert-butyl 3-formyl-8-azabicyclo[3.2.1]octane-8-carboxylate](/img/structure/B1466157.png)





